molecular formula C12H9BrN2O2S B6143060 3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one hydrobromide CAS No. 1171344-20-9

3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one hydrobromide

Cat. No.: B6143060
CAS No.: 1171344-20-9
M. Wt: 325.18 g/mol
InChI Key: LJYHFAUYAFLEBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one hydrobromide is a compound that combines the structural features of thiazole and chromenone moieties The thiazole ring is known for its presence in various biologically active molecules, while the chromenone structure is a core component in many natural products and synthetic drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one hydrobromide typically involves the formation of the thiazole ring followed by its coupling with the chromenone moiety. One common method involves the reaction of 2-aminothiazole with a suitable chromenone derivative under acidic conditions to form the desired product. The reaction conditions often include the use of hydrobromic acid to facilitate the formation of the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivative.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one hydrobromide involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes or receptors, modulating their activity. The chromenone moiety may also contribute to the compound’s biological effects by interacting with cellular pathways. Together, these interactions can lead to various pharmacological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-aminothiazole: A precursor in the synthesis of various thiazole derivatives with biological activity.

    Chromenone derivatives: Compounds with similar chromenone structures that exhibit diverse pharmacological properties.

Uniqueness

3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one hydrobromide is unique due to its combined thiazole and chromenone structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(2-amino-1,3-thiazol-4-yl)chromen-2-one;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2S.BrH/c13-12-14-9(6-17-12)8-5-7-3-1-2-4-10(7)16-11(8)15;/h1-6H,(H2,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYHFAUYAFLEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610035
Record name 3-(2-Amino-1,3-thiazol-4-yl)-2H-1-benzopyran-2-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61636-28-0
Record name 3-(2-Amino-1,3-thiazol-4-yl)-2H-1-benzopyran-2-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.